3-(3-Biphenylyl)imidazo[5,4-b]pyridine
Description
Properties
Molecular Formula |
C18H13N3 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-(3-phenylphenyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C18H13N3/c1-2-6-14(7-3-1)15-8-4-9-16(12-15)21-13-20-17-10-5-11-19-18(17)21/h1-13H |
InChI Key |
QWNXTEQGCKFWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=NC4=C3N=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[5,4-b]pyridine scaffold shares similarities with other nitrogen-containing heterocycles, including thiazolo[5,4-b]pyridines, isoxazolo[5,4-b]pyridines, and imidazo[4,5-b]pyridines. Key comparisons are outlined below:
Key Findings and Structure-Activity Relationships (SAR)
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in thiazolo[5,4-b]pyridine derivatives enhances c-KIT inhibition by fitting into hydrophobic pockets . In contrast, replacing this group with a biphenylyl moiety (as in 3-(3-biphenylyl)imidazo[5,4-b]pyridine) may improve π-π stacking interactions with aromatic residues in kinase domains.
- Modifications such as methylene insertion or urea linkages (e.g., compounds 6i and 6j) abolish enzymatic activity, emphasizing the importance of direct aromatic substitution .
- Core Heterocycle Influence: Isoxazolo[5,4-b]pyridines (e.g., compound V) exhibit antiproliferative activity via cytotoxicity, whereas imidazo[5,4-b]pyridines may prioritize kinase inhibition due to their nitrogen-rich architecture . Imidazo[4,5-b]pyridines show binding disparities in AURKA compared to imidazo[5,4-b]pyridines, as the 4-anilino moiety fails to engage hydrophobic regions, reducing potency .
Clinical Relevance :
- Despite comparable activity to imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines remain underdeveloped clinically, likely due to insufficient SAR data and synthetic challenges .
Preparation Methods
Diaminopyridine-Carbonyl Condensation
The imidazo[5,4-b]pyridine core is typically synthesized via cyclocondensation of 3,4-diaminopyridine with carbonyl derivatives. For example, reaction with α-bromoacetophenone in ethanol under reflux yields 3-bromoimidazo[5,4-b]pyridine, a key intermediate for subsequent functionalization. This method achieves yields of 75–88% and is scalable to multigram quantities.
Mechanistic Pathway :
-
Nucleophilic attack of the amine group on the carbonyl carbon.
-
Elimination of H₂O to form an imine intermediate.
-
Intramolecular cyclization facilitated by Brønsted or Lewis acids (e.g., Bi(OTf)₃).
| Substrate | Boronic Acid | Yield (%) |
|---|---|---|
| 3-Bromoimidazo[5,4-b]pyridine | 3-Biphenylylboronic acid | 87 |
This method ensures retention of the imidazo[5,4-b]pyridine core’s electronic properties while introducing aryl groups with minimal side reactions.
Functional Group Transformations
Post-Synthetic Modifications
Late-stage sulfenylation or halogenation can optimize solubility and reactivity. For instance, iodine-mediated C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride introduces thioether groups without disrupting the biphenylyl moiety.
Conditions :
-
Catalyst : I₂ (1.2 equiv)
-
Solvent : DCM at 25°C for 12 hours.
Mechanistic and Kinetic Studies
Role of Lewis Acids in Cyclization
Bi(OTf)₃ accelerates carbocation formation during cyclization by stabilizing intermediates through π-coordination. Comparative studies show a 30% yield increase when using Bi(OTf)₃ (5 mol%) versus Sc(OTf)₃ (55% vs. 38%).
Optimization Table :
| Lewis Acid (5 mol%) | Additive | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bi(OTf)₃ | p-TsOH·H₂O (5 equiv) | 150 | 91 |
| Cu(OTf)₂ | p-TsOH·H₂O (5 equiv) | 150 | 72 |
| None | p-TsOH·H₂O (5 equiv) | 150 | 65 |
Spectral Characterization and Validation
Q & A
Q. What are the primary synthetic routes for 3-(3-Biphenylyl)imidazo[5,4-b]pyridine, and how do reaction conditions impact yield?
The synthesis often involves multi-step heterocyclic coupling. A key method is the 1,3-dipolar cycloaddition of azides with alkynes (e.g., copper-catalyzed "click chemistry") to form triazole intermediates, followed by cyclization . For example, 6-bromo-2-phenyl-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reacts with benzyl azide under reflux in ethanol (72 hours) to yield derivatives. Reaction parameters like solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading significantly influence regioselectivity and yield. Monitoring via TLC and purification via silica gel chromatography are critical steps .
Q. Which spectroscopic and analytical techniques are essential for structural characterization of imidazo[5,4-b]pyridine derivatives?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and regiochemistry. Aromatic protons in the biphenyl moiety typically resonate at δ 7.2–8.5 ppm, while imidazo protons appear downfield due to ring current effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine or fluorine substituents) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems. For example, dihedral angles between imidazo[5,4-b]pyridine and phenyl groups (20–86°) reveal steric and electronic effects .
Q. What preliminary biological screening assays are used to evaluate imidazo[5,4-b]pyridine derivatives?
Initial screens focus on enzyme inhibition (e.g., PI3Kα, B-RafV600E) using fluorescence-based kinase assays or cellular viability tests (MTT assays). Structural analogs like imidazo[4,5-b]pyridines have shown antihypertensive activity in spontaneously hypertensive rats, with dose-dependent responses (10–50 mg/kg) . Selectivity is assessed against related isoforms (e.g., PI3Kβ vs. PI3Kα) to identify lead candidates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in imidazo[5,4-b]pyridine synthesis?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, electron-deficient pyridine rings in imidazo[5,4-b]pyridine derivatives favor nucleophilic substitution at C5. Transition state modeling of cycloaddition reactions (e.g., azide-alkyne) optimizes regioselectivity by comparing activation energies for 1,4- vs. 1,5-triazole isomers .
Q. How do structural modifications (e.g., biphenyl vs. trifluoromethyl substituents) alter biological activity?
- Biphenyl groups : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), improving binding affinity .
- Electron-withdrawing substituents (e.g., -CF): Increase metabolic stability but may reduce solubility. Comparative studies show trifluoromethyl derivatives exhibit longer plasma half-lives (~4–6 hours) in preclinical models .
- Sulfonamide linkages : Enable hydrogen bonding with catalytic residues (e.g., lysine or aspartate in kinases) .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., halogen, alkyl, aryl) and correlate with IC values. For instance, replacing a methyl group with -CF in imidazo[5,4-b]pyridine analogs increased PI3Kα inhibition by 10-fold .
- Crystallographic Analysis : Resolve binding modes. A study found that imidazo[5,4-b]pyridine derivatives with perpendicular phenyl rings (dihedral angle ~86°) had reduced steric hindrance in kinase pockets .
- Pharmacokinetic Studies : Assess bioavailability differences via LC-MS/MS plasma profiling to rule out ADME (absorption, distribution, metabolism, excretion) variability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
